4-Bromo-2-fluoro-5-methylbenzyl Bromide

Description

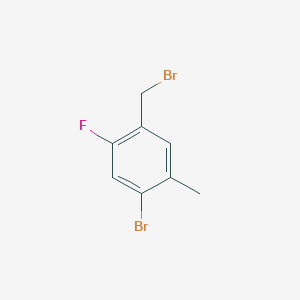

4-Bromo-2-fluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7Br2F. It is a substituted benzyl bromide, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

Molecular Formula |

C8H7Br2F |

|---|---|

Molecular Weight |

281.95 g/mol |

IUPAC Name |

1-bromo-4-(bromomethyl)-5-fluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7Br2F/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 |

InChI Key |

HXTBCMRDEFFIHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylbenzyl bromide typically involves the bromination of 4-Bromo-2-fluoro-5-methylbenzyl alcohol. The reaction is carried out using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylbenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.

Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride or benzyl methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl amines or benzyl ethers.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include benzyl fluoride and benzyl methyl derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzyl bromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzyl bromide involves its reactivity as a benzyl bromide. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which stabilize the transition state and enhance the compound’s electrophilicity . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorobenzyl bromide: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

5-Fluoro-2-methylbenzyl bromide: Similar but lacks the bromine atom at the 4-position, affecting its chemical behavior.

2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms, resulting in significantly different properties and uses.

Uniqueness

4-Bromo-2-fluoro-5-methylbenzyl bromide is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and scientific research .

Biological Activity

4-Bromo-2-fluoro-5-methylbenzyl bromide is an organic compound characterized by a unique substitution pattern on its benzyl structure, which includes bromine, fluorine, and methyl groups. This specific arrangement is significant for its potential biological activity, particularly in medicinal chemistry. The compound's interactions with biological systems can provide insights into its pharmacological properties and therapeutic applications.

The molecular formula of this compound is . Its structure features:

- A bromine atom at the para position.

- A fluorine atom at the meta position.

- A methyl group at the ortho position relative to the benzyl group.

These substituents can influence the compound's reactivity and interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and compounds that interact with them can significantly affect pharmacokinetics. Preliminary studies suggest that the halogen substituents enhance the binding affinity of this compound to cytochrome P450, potentially leading to altered metabolic pathways for various substrates.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. The presence of halogens often correlates with increased antibacterial and antifungal activity. For instance, related brominated compounds have shown effectiveness against a range of pathogens, suggesting that this compound may also possess similar properties .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through acute toxicity studies. It is classified as harmful if swallowed and can cause skin irritation. Such toxicity profiles are critical for evaluating the compound's suitability for therapeutic applications .

Case Study: Cytochrome P450 Interaction

A study investigating the interaction of this compound with cytochrome P450 enzymes revealed significant binding affinity. The findings indicated that the compound could inhibit the metabolism of other drugs processed by these enzymes, potentially leading to drug-drug interactions in clinical settings.

Comparative Analysis

To understand the biological activity better, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C9H8BrF | Halogenated benzyl derivative | Potential enzyme inhibitor |

| 4-Bromo-3-fluoro-2-methylphenol | C8H8BrF | Different substitution pattern | Moderate antimicrobial activity |

| 3-Bromo-4-fluorobenzaldehyde | C7H5BrF | Aldehyde functional group | Cytotoxic effects on cancer cells |

Q & A

Q. What are the standard laboratory synthesis routes for 4-Bromo-2-fluoro-5-methylbenzyl Bromide?

A common approach involves brominating 2-fluoro-5-methyltoluene derivatives using brominating agents like in the presence of a radical initiator (e.g., AIBN) under controlled conditions. Alternatively, direct bromination of the benzyl position using or in anhydrous solvents (e.g., dichloromethane) may be employed. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to achieve >95% purity, as validated by GC analysis .

Q. How should researchers purify this compound to ensure high yield and purity?

Recrystallization in non-polar solvents (e.g., hexane) at low temperatures (0–5°C) is effective for removing unreacted starting materials. For complex mixtures, gradient column chromatography (silica gel, 5–20% ethyl acetate in hexane) provides better separation. Purity validation requires GC or HPLC with UV detection (λ = 254 nm), ensuring >95.0% purity as per industrial standards .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- : Peaks for the benzyl bromide group (δ 4.5–4.8 ppm) and aromatic protons (split by fluorine coupling, δ 6.8–7.5 ppm).

- : Distinct signals for the brominated carbon (δ 30–35 ppm) and fluorinated aromatic carbons (δ 110–125 ppm).

- FT-IR: Stretching frequencies for C-Br (~560 cm) and C-F (~1200 cm).

- Mass Spectrometry (EI): Molecular ion peak at 267.92 (CHBrF) .

Q. What safety protocols are essential when handling this compound?

Use impervious nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood with local exhaust ventilation. Store in a locked, cool (<25°C), and dry environment. In case of skin contact, immediately rinse with water and remove contaminated clothing. Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How can researchers design experiments to investigate substituent effects on the reactivity of this compound in nucleophilic substitutions?

- Variable Substituent Studies: Synthesize analogs with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -NO) groups at the 5-position. Compare reaction rates with nucleophiles (e.g., NaN) in polar aprotic solvents (DMF, DMSO) via kinetic monitoring (HPLC or ).

- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to analyze transition-state energies and charge distribution effects .

Q. How should contradictory data on the compound’s thermal stability be resolved?

Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures under inert (N) and oxidative (air) atmospheres. Compare results with literature values, ensuring identical experimental conditions (heating rate, sample mass). Validate findings with thermogravimetric analysis (TGA) and replicate studies across independent labs .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of this compound?

Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25°C and 40°C. Monitor intermediates via LC-MS to identify products (e.g., benzyl alcohol derivatives). Use isotopic labeling () to trace oxygen incorporation. Kinetic isotope effects (KIEs) can distinguish between S1 and S2 mechanisms .

Q. How can this compound be applied in synthesizing fluorinated bioactive molecules?

As a benzyl bromide precursor, it serves in Suzuki-Miyaura cross-couplings with aryl boronic acids to generate biaryl fluorinated scaffolds. For example, coupling with 4-aminophenylboronic acid yields intermediates for kinase inhibitors. Optimize catalyst systems (Pd(PPh), SPhos) and solvent conditions (toluene/water) to enhance yields .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.